N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a benzyl group at the N-position, an ethyl group at the N-ethyl position, and a 4-chloro-2-methylphenyl substituent at the 1-position of the pyrazole ring.
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically adopt a C-shaped conformation, enabling interactions with hinge regions of target proteins such as kinases or viral proteases . The substituents on the core scaffold critically influence selectivity, potency, and pharmacokinetic properties.
Properties
Molecular Formula |
C21H20ClN5 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(13-16-7-5-4-6-8-16)20-18-12-25-27(21(18)24-14-23-20)19-10-9-17(22)11-15(19)2/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
OXHMHAKYZZIXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]Pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 5-amino-1H-pyrazole derivatives with β-ketoesters or malononitrile derivatives under basic conditions . For example, diethyl malonate reacts with 5-amino-3-methylpyrazole in the presence of sodium ethoxide to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .
Key Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOEt, ethanol, reflux | 89% | |
| Chlorination | POCl₃, 110°C, 4 hours | 61% |
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Base | K₂CO₃ (2 equiv) | |
| Solvent | THF/H₂O (4:1) | |
| Temperature | 80°C, 12 hours |
The introduction of N-ethyl and N-benzyl groups at position 4 proceeds via sequential alkylation. First, the primary amine at position 4 reacts with ethylating agents such as ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) . Subsequent benzylation employs reductive amination, where the ethylated intermediate reacts with benzaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) or via hydrogenation using a palladium catalyst .
Ethylation and Benzylation Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ethylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 6 hours | 75% | |
| Benzylation | Benzaldehyde, NaBH₃CN, MeOH, rt, 12 hours | 68% |
Purification and Crystallization
Purification of the final compound is critical for achieving pharmaceutical-grade purity. Patent WO2016170545A1 highlights solvent-antisolvent techniques, where the crude product is dissolved in a polar solvent (e.g., methanol) and precipitated using a non-polar solvent (e.g., hexane) . Recrystallization from mixed solvents (e.g., dichloromethane/methanol) further enhances purity . For crystalline forms, slow evaporation from acetonitrile or ethyl acetate yields well-defined crystals suitable for X-ray diffraction analysis .
Purification Protocols
| Method | Solvent System | Purity | Source |
|---|---|---|---|
| Solvent-antisolvent | Methanol → Hexane (1:5) | >98% | |
| Recrystallization | Dichloromethane:Methanol (3:1) | 99.5% |
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.32–7.28 (m, 5H, benzyl-H), 4.65 (s, 2H, N-CH₂-Ph), 3.45 (q, J = 7.0 Hz, 2H, N-CH₂-CH₃), 2.55 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.0 Hz, 3H, CH₂-CH₃) .
-
HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : Competing reactions at N1 and N4 positions require careful selection of bases and solvents. Using bulky bases like diisopropylethylamine (DIPEA) favors alkylation at the less hindered N4 position .
-
Byproduct Formation : Over-alkylation is mitigated by stepwise addition of alkylating agents and monitoring via thin-layer chromatography (TLC).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield | Source |
|---|---|---|---|---|
| Sequential Alkylation | High regioselectivity | Multi-step, time-consuming | 60–75% | |
| Reductive Amination | Mild conditions, single-step | Requires stoichiometric H₂ | 50–68% |
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve heat and mass transfer during exothermic alkylation steps . Patent EP1247799A2 emphasizes catalyst recycling in hydrogenation steps to reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiviral Activity: SARS-CoV-2 Mpro Inhibitors
For example:
- N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Exhibits high-nanomolar affinity for SARS-CoV-2 Mpro but shows mutagenicity in Ames tests (medium risk) .
- 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Similar mutagenic profile but non-carcinogenic in rodent models .
Key Differences :
Kinase Inhibitors
mTOR/PI3K Inhibitors
- OSI-027 (R39) : A pyrazolo[3,4-d]pyrimidin-4-amine analog with IC50 values of 22 nM (mTORC1) and 65 nM (mTORC2). It exhibits >100-fold selectivity over PI3K isoforms and inhibits phosphorylation of 4E-BP1 and AKT .
- OXA-01 (R40) : Targets mTOR (IC50 = 4 nM) with moderate PI3K inhibition (IC50 = 190 nM) .
Key Differences :
- The benzyl and 4-chloro-2-methylphenyl groups in the target compound may redirect selectivity toward other kinases (e.g., BTK or PKC) due to steric and electronic effects.
- OSI-027’s tert-butyl group enhances mTOR binding, whereas the target compound’s ethyl group may reduce off-target interactions .
BTK/PKC Inhibitors
Key Differences :
Anticancer Activity
Key Differences :
Toxicity and Pharmacokinetics
Key Differences :
Biological Activity
N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. Its unique structure combines a benzyl group, an ethyl group, and a chloro-substituted phenyl moiety, which may enhance its interaction with various biological targets.
Structural Characteristics
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 955306-06-6 |
| Molecular Formula | C21H20ClN5 |
| Molecular Weight | 377.9 g/mol |
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated the ability of compounds containing the 1H-pyrazole structure to inhibit the growth of various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .
- Specific studies highlight that this compound has shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been reported to exhibit such activities .
The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors involved in cancer progression and inflammatory responses. Understanding these interactions is critical for elucidating its pharmacological profile.
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their associated biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-6-amine | Lacks ethyl substitution; different halogen pattern | Antitumor activity |
| N-benzyl-N-(2-hydroxyethyl)-pyrazolo[3,4-d]pyrimidin | Hydroxyethyl group instead of chloro-substituent | Anti-inflammatory |
| 1-(2-Methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin | Diethyl substitution; different phenyl group | Antimicrobial effects |
The unique combination of substituents in this compound enhances its biological activity compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anticancer properties in vitro. The findings indicated that modifications at specific positions on the pyrazolo ring could significantly affect biological activity .
- Molecular Modeling Studies : Molecular docking studies have been employed to predict the binding affinity of N-benzyl derivatives toward target proteins involved in cancer pathways. These studies help in understanding the structure–activity relationship (SAR) critical for drug development .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | Dry acetonitrile, dichloromethane | |
| Catalyst | CuBr, Cs2CO3 | |
| Temperature | 35°C for 48 hours | |
| Purification | Recrystallization (ACN), column |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent effects. For instance, N-ethyl and benzyl groups show distinct shifts at δ 1.2–1.5 ppm (triplet, CH3) and δ 4.5–4.8 ppm (singlet, CH2), respectively .
- IR Spectroscopy : Confirm amine (N-H stretch ~3300 cm⁻¹) and aromatic C=C (1600 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Advanced: How can X-ray crystallography and SHELX refinement resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (e.g., 0.8 Å) to resolve electron density for substituents like the 4-chloro-2-methylphenyl group.
- SHELX Suite : Refine structures using SHELXL for small molecules or SHELXE for experimental phasing. Intramolecular H-bonds (e.g., N–H⋯N) can stabilize conformations, as seen in similar pyrimidines .
- Validation : Check R-factor (<5%) and geometry (e.g., bond angles ± 2° from ideal values).
Basic: What assays are used to evaluate its biological activity?
Methodological Answer:
- Anticancer : MTT assay (IC50 values against tumor cell lines).
- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli).
- Anti-inflammatory : LPS-induced TNF-α inhibition in PBMCs (e.g., IC50 < 50 nM in ).
Advanced: How can target identification and docking studies guide mechanistic insights?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Pyrazolo-pyrimidines often bind ATP pockets via H-bonds with hinge regions .
- SAR Analysis : Compare substituent effects (e.g., 4-chloro vs. methoxy groups on potency).
- MD Simulations : Validate binding stability (RMSD < 2 Å over 100 ns simulations).
Advanced: How to resolve contradictions in synthetic yields or spectral data?
Methodological Answer:
- Yield Optimization : Screen catalysts (e.g., Pd vs. Cu) or solvents (DMF vs. toluene).
- Spectral Mismatches : Re-examine reaction conditions (e.g., trace solvents in NMR) or use 2D NMR (COSY, HSQC) to confirm connectivity .
- Reproducibility : Document O2/moisture exclusion (Schlenk techniques).
Advanced: What computational methods predict electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate HOMO/LUMO energies. Pyrazolo-pyrimidines often show HOMO localization on the pyrimidine ring, influencing reactivity .
- Solvent Effects : Include PCM models to simulate acetonitrile/water environments .
Advanced: How does regioselectivity occur in substitution reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
